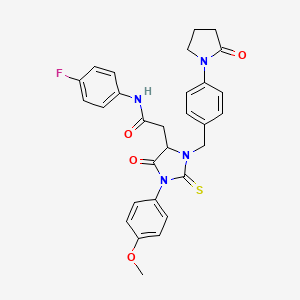
C11H12FN5O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C11H12FN5O2 is a fluorinated organic molecule. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a fluorine atom, which often imparts unique properties to organic molecules, such as increased metabolic stability and altered biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C11H12FN5O2 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Introduction of the fluorine atom: The fluorine atom is introduced using fluorinating agents such as or under controlled conditions.
Final modifications:
Industrial Production Methods
Industrial production of This compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
C11H12FN5O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
C11H12FN5O2: has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of C11H12FN5O2 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom often enhances the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
C11H12FN5O2: can be compared with other fluorinated organic compounds, such as:
C11H12N2O2: This compound lacks the fluorine atom, resulting in different biological activity and stability.
C11H12ClN5O2: The presence of a chlorine atom instead of fluorine alters the compound’s reactivity and interactions.
The uniqueness of This compound lies in its fluorine atom, which imparts distinct properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C11H12FN5O2 |
|---|---|
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
4-fluoro-N-(2-methoxyethyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O2/c1-19-5-4-13-11(18)9-3-2-8(12)6-10(9)17-7-14-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,13,18) |
InChI-Schlüssel |
DTBFUIPFGCRVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
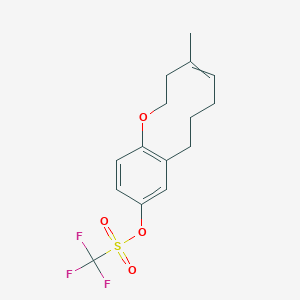
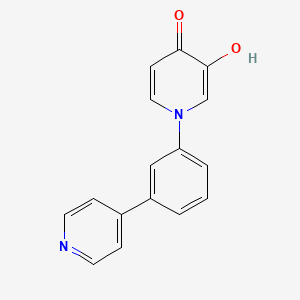


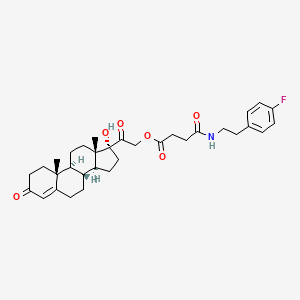
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
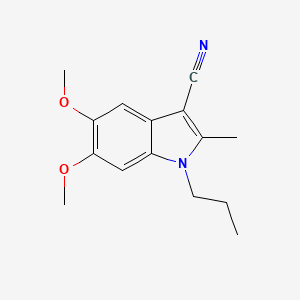
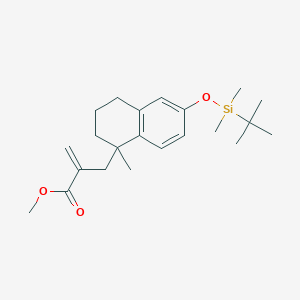

methanone](/img/structure/B12636667.png)
